2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic scaffold with a triazole and pyrimidine ring. Its structure features:
- 2-Methoxyphenyl at position 2 of the triazolo-pyrimidine core.
- 5-Methyl substitution on the pyrimidine ring.
- Pyridin-2-yl at position 5.
- N-(Pyridin-3-yl)carboxamide at position 4.
The molecule’s molecular formula is C25H22N6O2 (molecular weight: 462.5 g/mol).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-16-8-7-12-25-14-16)21(18-10-5-6-13-26-18)31-24(27-15)29-22(30-31)17-9-3-4-11-19(17)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYJZYRMVZZOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (commonly referred to as compound 1 ) is a member of the triazolo-pyrimidine class of compounds. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific focus of this article is on the biological activity of compound 1, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 456.5 g/mol
- CAS Number : 540504-08-3
Biological Activity Overview
Compound 1 exhibits a range of biological activities that can be categorized into several key areas:
Anticancer Activity
Research has indicated that compound 1 demonstrates promising anticancer effects against various cancer cell lines. A study evaluated its cytotoxicity against human lung carcinoma (A549) and colon cancer (HCT116) cell lines. The results showed that compound 1 had an IC value of approximately 203 µg/mL against A549 and 43 µg/mL against HCT116, indicating a stronger effect on colon cancer cells compared to lung cancer cells .
The mechanisms by which compound 1 exerts its anticancer effects include:
- Inhibition of Cell Proliferation : Compound 1 disrupts the cell cycle progression in cancer cells, leading to increased apoptosis.
- Induction of Apoptosis : It enhances apoptotic pathways by modulating the expression levels of anti-apoptotic proteins .
Anti-inflammatory Activity
In addition to its anticancer properties, compound 1 has shown potential anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory mediators and pathways involved in chronic inflammation .
Antimicrobial Activity
Preliminary investigations have also indicated that compound 1 possesses antimicrobial properties against various bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compound 1:
| Study | Cell Line | IC Value (µg/mL) | Observations |
|---|---|---|---|
| A549 | 203 | Moderate cytotoxicity | |
| HCT116 | 43 | Strong cytotoxicity | |
| Various Bacteria | N/A | Inhibition observed |
Discussion
The diverse biological activities exhibited by compound 1 suggest its potential as a lead compound for further development in pharmacotherapy. Its strong anticancer properties, particularly against HCT116 cells, highlight its promise in oncology. Furthermore, its anti-inflammatory and antimicrobial activities broaden its applicability in treating various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogous triazolo-pyrimidine derivatives, focusing on structural variations, synthesis yields, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in ) increase molecular weight and lipophilicity, which may influence membrane permeability.
Synthetic Yields :
- Derivatives with electron-withdrawing groups (e.g., nitro in 5j ) exhibit lower yields (43%) compared to those with halogens (e.g., bromo in 5k, 54% yield), likely due to steric or electronic effects during cyclization.
Biological Relevance: While biological data for the target compound are absent, analogs like 2h (molecular weight 524.55 g/mol) were evaluated as mTOR inhibitors for hepatocellular carcinoma radiosensitization . Derivatives with 3,4,5-trimethoxyphenyl (e.g., 5j–5n ) show structural similarity to tubulin-binding agents, though their specific activities remain unverified.
Critical Notes:
- Catalyst Optimization : p-Toluenesulfonic acid (p-TsOH) in DMF at 90°C is a standard condition for triazolo-pyrimidine cyclization, achieving moderate yields (43–66%) .
Q & A
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., mTOR), highlighting hydrogen bonds with pyridinyl groups and hydrophobic contacts with methoxyphenyl moieties .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K) to immobilized kinase proteins .
- Cellular Assays : Western blotting validates downstream phosphorylation inhibition (e.g., p70S6K in cancer cells) .
How is purity ensured during synthesis, and what analytical techniques are critical?
Q. Basic
- Purification : Recrystallization (ethanol/water mixtures) removes unreacted precursors, while silica-gel chromatography isolates regioisomers .
- Analytical Methods :
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 60.55%, H: 5.46%) .
What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Q. Advanced
- Prodrug Design : Esterification of the carboxamide group enhances solubility (e.g., ethyl ester derivatives) .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves plasma stability .
- Salt Formation : Hydrochloride salts increase aqueous solubility for intravenous administration .
How are stereochemical outcomes controlled during synthesis?
Q. Advanced
- Chiral Catalysts : Asymmetric catalysis with BINOL-derived phosphoric acids induces enantioselectivity in cyclization steps .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., tartaric acid derivatives) separate enantiomers .
What in vitro models are used to assess antitumor activity?
Q. Advanced
- Cell Viability Assays : MTT or CellTiter-Glo® in HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines .
- Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays .
- Migration Inhibition : Wound-healing assays quantify metastatic potential suppression .
How is metabolic stability evaluated in preclinical studies?
Q. Advanced
- Microsomal Incubations : Liver microsomes (human/rat) assess phase I metabolism (CYP450 enzymes) with LC-MS metabolite identification .
- Plasma Stability : Incubation in plasma (37°C, 24 hrs) measures degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
